Cathepsin E - 110910-42-4

Cathepsin E

Catalog Number: EVT-1508160
CAS Number: 110910-42-4
Molecular Formula: C20H25N10O11P
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Cathepsin E is classified under the enzyme commission number EC 3.4.23.34. It is primarily sourced from human gastric mucus, human erythrocytes, and various tissues such as rat spleen and epidermis . This enzyme is part of the broader family of cysteine proteases, which are characterized by their catalytic mechanism involving a cysteine residue in their active site.

Synthesis Analysis

Methods and Technical Details

The synthesis of cathepsin E involves several steps:

  1. RNA Isolation: Total RNA is extracted from tissues or cell lines using kits like the NucleoSpin RNA II kit.
  2. Reverse Transcription: The extracted RNA is reverse transcribed into complementary DNA using specific primers and enzymes.
  3. Amplification: Polymerase chain reaction (PCR) is employed to amplify the cDNA, which can then be used for further analysis or cloning .
  4. Protein Expression: Recombinant cathepsin E can be expressed in suitable host systems (e.g., bacterial or mammalian cells) and purified through techniques such as affinity chromatography .

The purification process often includes steps like ammonium sulfate precipitation and ion-exchange chromatography to isolate the enzyme from other proteins present in the source material .

Molecular Structure Analysis

Structure and Data

The molecular structure of cathepsin E reveals that it exists predominantly as a disulfide-linked dimer, which contributes to its stability and activity in acidic environments (pH 2.5 to 5.5) where it operates optimally . The active site of cathepsin E comprises crucial residues including Asp98, Asp283, and Thr284, which are integral to its enzymatic function .

In terms of structural data, three-dimensional modeling based on homology with human cathepsin E has shown high sequence identity (82%) between mouse and human variants, indicating conserved functional properties across species .

Chemical Reactions Analysis

Reactions and Technical Details

Cathepsin E catalyzes the hydrolysis of peptide bonds in proteins through a two-step mechanism involving the formation of a tetrahedral intermediate. The reaction is initiated by the nucleophilic attack of water on the carbonyl carbon of the substrate's peptide bond, facilitated by the catalytic residues in its active site. The pH significantly influences the reaction rates; optimal activity occurs at acidic pH levels .

The enzyme's specificity can vary based on substrate structure, with studies identifying numerous cleavage sites across different proteins using proteomic approaches .

Mechanism of Action

Process and Data

The mechanism by which cathepsin E exerts its effects involves several steps:

  1. Substrate Binding: The enzyme binds to its substrate at an acidic pH, leading to conformational changes that facilitate catalysis.
  2. Hydrolysis: The catalytic residues participate in the hydrolysis of peptide bonds, resulting in the release of smaller peptide fragments.
  3. Product Release: After catalysis, the products dissociate from the enzyme, allowing it to engage with new substrates.

This process is crucial for various physiological functions, including antigen processing in immune responses and protein turnover within cells .

Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Weight: Approximately 42 kDa.
  • Isoelectric Point: Cathepsin E exhibits an acidic isoelectric point due to its amino acid composition.

Chemical Properties

  • Optimal pH: Active between pH 2.5 to 5.5.
  • Stability: Glycosylation enhances stability at neutral pH but does not significantly affect stability at low pH .
  • Inhibitors: Cathepsin E's activity can be inhibited by specific compounds that target its active site or disrupt its dimerization .
Applications

Cathepsin E has several scientific applications:

  1. Biomarker Development: It serves as a potential early biomarker for pancreatic ductal adenocarcinoma, aiding in early detection efforts .
  2. Therapeutic Targeting: Research has explored cathepsin E-specific probes for imaging tumors expressing this enzyme, with implications for targeted therapies .
  3. Basic Research: Its role in antigen processing makes it a subject of interest in immunology studies.
Structural and Biochemical Characterization of Cathepsin E

Molecular Architecture and Enzymatic Properties

Gene Organization and Alternative Splicing Variants

The CTSE gene (HGNC:2530) is located on chromosome 1q32.1 and comprises nine exons spanning ~14.6 kb. It encodes a 1,191 bp open reading frame that produces a 42 kDa aspartic protease [2] [6]. Alternative splicing generates three primary transcript variants:

  • Variant 1 (NM_001910): Full-length preprocathepsin E, containing all exons. Proteolytic removal of its 36-amino acid N-terminal propeptide yields the mature enzyme [2] [10].
  • Variant 2 (NM_148964): Lacks exon 7 (142 bp), causing a frameshift that eliminates exon 8–9 sequences. This variant loses the second Asp-Thr-Gly active site motif and exhibits a truncated C-terminus [1] [6].
  • Variant 3 (NM_001317331): Contains an additional 15 bp insert between exons 4 and 5 but retains catalytic activity [1].

Variant 2 is pathologically significant, detected in gastric adenocarcinoma cells and HeLa cells. Biochemical studies confirm its enzymatic inactivity due to disrupted active site architecture and propensity for β-sheet oligomerization [1] [6].

Table 1: CTSE Splicing Variants and Functional Properties

VariantExon StructureProtein FeaturesCatalytic ActivityAssociated Conditions
Variant 1Full-length (exons 1–9)Mature enzyme with two Asp-Thr-Gly motifsActiveNormal immune function
Variant 2Exon 7 deletionTruncated C-terminus; single active site motifInactiveGastric carcinomas
Variant 315 bp insert (exons 4–5)Altered propeptide regionActiveHuman intestinal expression

Tertiary Structure and Active Site Configuration

Cathepsin E adopts a bilobal tertiary structure typical of aspartic proteases, with each lobe contributing one catalytic aspartate residue (Asp37/Asp219) within the conserved Asp-Thr-Gly motif. The active site cleft accommodates substrate binding through hydrophobic pockets and hydrogen-bonding networks [3] [9]. Comparative modeling using the cathepsin E intermediate structure (PDB:1TZS) reveals:

  • A pH-sensitive hinge region that regulates access to the active site.
  • Variant 2’s truncated structure lacks lobe 2’s catalytic residues, explaining its inactivity. Atomic force microscopy shows it forms β-sheet-rich, disk-like oligomers [1] [6].

Structural distinctions from homologous enzymes include:

  • A narrower S2 pocket compared to cathepsin D, restricting bulky substrate access.
  • Unique electrostatic surfaces around the active site that differentiate it from BACE1 [3].

Table 2: Structural Comparison of Aspartic Proteases

FeatureCathepsin ECathepsin DBACE1
Active Site MotifsAsp37-Thr38-Gly39; Asp219-Thr220-Gly221Asp103/Thr104/Gly105; Asp293/Thr294/Gly295Asp93/Thr94/Gly95; Asp289/Thr290/Gly291
pH Optimum3.5–4.03.0–4.04.5–5.5
Substrate BindingPrefers hydrophobic residues (Phe, Leu)Broader specificityCleaves amyloid precursor protein
Unique ElementsHinge-mediated pH gatingLysosomal targeting motifsTransmembrane domain

Substrate Specificity and Kinetic Parameters

Cathepsin E exhibits cleavage preference for peptides with hydrophobic residues (Phe, Leu) at P1 and P1′ positions. Its endopeptidase activity targets both protein substrates (e.g., α₂-macroglobulin, neurotensin) and synthetic probes [4] [7]. Key kinetic parameters include:

  • Catalytic efficiency (kcat/KM) of 16.7 µM⁻¹s⁻¹ for the selective substrate Mca-Ala-Gly-Phe-Ser-LeuPro-Ala-Lys(Dnp)-DArg-CONH₂ ( indicates cleavage site) [7].
  • 265-fold selectivity over cathepsin D due to the Leu*Pro scissile bond, which cathepsin D cannot hydrolyze efficiently [7].

Table 3: Kinetic Parameters for Cathepsin E Substrates

SubstrateKM (µM)kcat (s⁻¹)kcat/KM (µM⁻¹s⁻¹)Selectivity vs. Cathepsin D
Hemoglobin1.9019.410.211-fold higher
Mca-Ala-Gly-Phe-Ser-Leu*Pro-Ala-Lys(Dnp)-DArg19.37322.516.7265-fold higher
Insulin B chain (oxidized)3.239.112.2Comparable

pH-Dependent Activity and Stability

Cathepsin E functions optimally at pH 3.5–5.0 but retains partial activity up to pH 6.5 due to structural adaptations:

  • Acidic pH induces propeptide cleavage, generating the mature enzyme. The propeptide stabilizes the zymogen at neutral pH by occluding the active site [5] [9].
  • At pH > 6.0, reversible unfolding occurs, diminishing activity. However, bifunctional activity-based probes confirm residual proteolysis in endosomal compartments at pH 6.5 [5] [9].

Variant 2 remains inactive across all pH ranges due to its misfolded β-sheet structure. Circular dichroism spectra show pH-independent structural stability loss compared to the wild-type enzyme [1] [6].

Table 4: pH-Dependent Properties of Cathepsin E

PropertypH 3.5–4.0 (Optimal)pH 5.0–6.0 (Suboptimal)pH > 6.5 (Inactive)
Enzymatic ActivityFull activation40–60% activity reductionUndetectable activity
Structural StateStable, closed active cleftPartially unfolded hinge regionIrreversible unfolding
OligomerizationMonomericTransient dimersβ-sheet aggregates (Variant 2)
Physiological RoleAntigen processingEarly endosome functionExtracellular inactivation

Properties

CAS Number

110910-42-4

Product Name

Cathepsin E

Molecular Formula

C20H25N10O11P

Synonyms

Cathepsin E

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